molecular formula C20H23BrN4O2 B4052450 9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Cat. No.: B4052450
M. Wt: 431.3 g/mol
InChI Key: OUTRNROAVINECG-UHFFFAOYSA-N
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Description

9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is a useful research compound. Its molecular formula is C20H23BrN4O2 and its molecular weight is 431.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.10044 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antifungal Activity : Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized, displaying moderate to excellent antifungal activities against phytopathogenic fungi. This suggests that similar compounds could be synthesized for antifungal applications (Du et al., 2015).

  • Pharmacological Properties : Tetrahydro-beta-carbolines have been investigated for their central action in mice, showing potential as CNS agents. This highlights the possibility of neurological applications for structurally related compounds (Misztal et al., 1977).

  • Antiviral and Cytostatic Activity : Nucleoside and nucleotide derivatives of pyrazofurin were prepared and tested, showing antiviral and cytostatic activity in cell culture. This indicates potential therapeutic applications for similar compounds (Petrie et al., 1986).

Potential Applications

  • Antifungal Agents : The synthesis and evaluation of novel antifungal agents, such as the carbazole hybrid molecules, suggest potential for developing new treatments for fungal infections (Rad et al., 2016).

  • CNS Agents : Compounds with effects on the central nervous system (CNS), such as sedation and analgesic action, indicate possible applications in neurology and pain management (Lemke et al., 1978).

  • Corrosion Inhibition : The inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media suggests applications in materials science and engineering to protect metals from corrosion (Chetouani et al., 2005).

Properties

IUPAC Name

9-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-2-methyl-3,4-dihydropyrido[3,4-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN4O2/c1-12-18(21)13(2)25(22-12)11-14(26)10-24-17-7-5-4-6-15(17)16-8-9-23(3)20(27)19(16)24/h4-7,14,26H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTRNROAVINECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(CN2C3=CC=CC=C3C4=C2C(=O)N(CC4)C)O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
Reactant of Route 2
Reactant of Route 2
9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
Reactant of Route 3
Reactant of Route 3
9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
Reactant of Route 4
9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
Reactant of Route 5
9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
Reactant of Route 6
9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

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